5-Methoxypyrimidine

Medicinal Chemistry ADME Prediction Lipophilicity

5-Methoxypyrimidine is the strategic choice over halogenated or hydroxy analogs for kinase inhibitor and agrochemical research. Its electron-donating methoxy group (Hammett σₚ = -0.27) and moderate lipophilicity (Consensus LogP = 0.44) enable enhanced binding affinity and passive membrane permeability, crucial for achieving intracellular target engagement without additional synthetic masking steps. This versatile building block is preferred for libraries requiring a balanced hydrophobic/electronic profile.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 31458-33-0
Cat. No. B027851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrimidine
CAS31458-33-0
Synonyms5-Methoxypyrimidine; 
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCOC1=CN=CN=C1
InChIInChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3
InChIKeyJIADELSANNMYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrimidine (CAS 31458-33-0) Procurement Guide: Sourcing, Specification & Key Differentiators


5-Methoxypyrimidine (CAS 31458-33-0) is a foundational 5-substituted pyrimidine heterocycle with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It is primarily utilized as a versatile synthetic intermediate and building block in medicinal and agrochemical research, where the methoxy group at the 5-position provides a distinct handle for further functionalization and tuning of physicochemical properties . Commercially, it is available as a light brown to pale yellow solid with a typical purity of 97% and a recommended storage temperature of 2-8°C [1].

Why 5-Methoxypyrimidine (CAS 31458-33-0) is Not a Generic Pyrimidine: Critical Substituent-Specific Differentiation


While pyrimidine is a common heterocyclic scaffold, substitution at the 5-position is far from generic. The methoxy group in 5-Methoxypyrimidine (CAS 31458-33-0) confers a specific and quantifiable electron-donating character (Hammett σₚ = -0.27) that is distinct from the electron-withdrawing effects of halogenated analogs (e.g., 5-Cl, 5-F) or the hydrogen-bonding capability of the hydroxy analog (5-OH) [1]. This difference in electronic nature profoundly impacts reactivity in cross-coupling reactions, nucleophilic substitution pathways, and the ultimate physicochemical and biological profile of derived compounds . Consequently, substituting 5-Methoxypyrimidine with another 5-substituted pyrimidine without rigorous validation of the resulting changes in reactivity and target properties is highly likely to derail a synthetic route or fail to reproduce a specific structure-activity relationship (SAR).

Quantitative Evidence Guide: 5-Methoxypyrimidine (CAS 31458-33-0) vs. Closest Analogs


Lipophilicity (LogP) Comparison of 5-Methoxypyrimidine vs. 5-Hydroxypyrimidine

5-Methoxypyrimidine exhibits significantly higher lipophilicity compared to 5-Hydroxypyrimidine. The computed Consensus Log Po/w for 5-Methoxypyrimidine is 0.44 , whereas the experimental or predicted LogP for 5-Hydroxypyrimidine is substantially lower (estimated -0.5 to 0) due to its hydrogen-bond donating hydroxyl group. This difference is a primary determinant of passive membrane permeability and solubility. The methoxy group increases lipophilicity, potentially enhancing cellular uptake in cell-based assays, while the hydroxy analog is more water-soluble and may require prodrug strategies for in vivo use.

Medicinal Chemistry ADME Prediction Lipophilicity

Electron-Donating Character: Hammett σₚ Value of Methoxy vs. Other 5-Substituents

The electronic influence of the 5-position substituent on the pyrimidine ring is critical for reactivity and biological activity. The methoxy group in 5-Methoxypyrimidine is a strong electron-donating group by resonance, with a Hammett σₚ value of -0.27 [1]. In contrast, common alternative 5-substituents like fluoro (σₚ = 0.06), chloro (σₚ = 0.23), and bromo (σₚ = 0.23) are electron-withdrawing [1]. This fundamental difference dictates reaction rates in electrophilic aromatic substitutions and the stability of reaction intermediates, making the methoxy derivative uniquely suited for pathways requiring an electron-rich heterocycle.

Physical Organic Chemistry Reaction Design SAR

Solubility Profile: 5-Methoxypyrimidine in Organic Solvents vs. Aqueous Media

5-Methoxypyrimidine demonstrates a solubility profile favoring organic solvents over aqueous buffers, which is advantageous for many synthetic and purification procedures. It is readily soluble in dimethylformamide (DMF) and other organic solvents . The predicted aqueous solubility (ESOL Log S = -1.06, equivalent to 9.68 mg/mL) is lower than that of the more polar 5-Hydroxypyrimidine analog. This differential solubility can be leveraged for extraction and crystallization steps during synthesis, where the methoxy compound's higher affinity for organic phases simplifies workup.

Formulation Synthetic Chemistry Solubility

Differentiation in Biological Activity: Methoxy vs. Chloro Substituent in DHFR Inhibition

The nature of the 5-substituent is a critical determinant of biological activity and selectivity. In a study on Toxoplasma gondii dihydrofolate reductase (TgDHFR) inhibitors, a compound containing a 2-methoxypyrimidine moiety (structurally related to 5-Methoxypyrimidine) exhibited a TgDHFR IC₅₀ of 1.57 ± 0.11 nM and a human DHFR (hDHFR) to TgDHFR selectivity ratio of 196 [1]. This is in contrast to a similar compound with a 5-chloro substituent, which showed a >700-fold lower potency (IC₅₀ = 1,140 nM) [1]. While this data pertains to a derivative, it powerfully illustrates the profound impact of a methoxy group versus a chloro group on target engagement and selectivity, highlighting that 5-substituent choice is non-trivial for biological outcomes.

Drug Discovery DHFR Inhibition Selectivity

Synthetic Utility: Methoxy as a Handle for Demethylation to 5-Hydroxypyrimidine

5-Methoxypyrimidine possesses a unique synthetic advantage over its 5-hydroxy analog: it can serve as a protected form of 5-Hydroxypyrimidine. The methoxy group can be readily cleaved under standard demethylation conditions (e.g., using BBr₃ or pyridine hydrochloride) to yield 5-Hydroxypyrimidine, a more polar and potentially reactive intermediate [1]. Conversely, converting 5-Hydroxypyrimidine to the methoxy derivative requires O-alkylation, which can be complicated by N-alkylation side reactions. This makes 5-Methoxypyrimidine the preferred and more stable form for handling and storage, with the option to unveil the hydroxy group at a late stage of a synthesis.

Synthetic Methodology Functional Group Interconversion Late-Stage Diversification

Thermal Stability and Storage: 5-Methoxypyrimidine vs. 5-Chloropyrimidine

5-Methoxypyrimidine is a stable solid at recommended storage temperatures (2-8°C), with a melting point of 46-47°C and a boiling point of 182°C . This contrasts with some halogenated analogs, such as 5-Chloropyrimidine, which is a liquid at room temperature (melting point ~10-20°C) [1]. For procurement and compound management, the solid state of 5-Methoxypyrimidine is advantageous. It is less prone to evaporation, easier to weigh accurately on standard laboratory balances, and generally exhibits better long-term stability compared to its liquid counterparts, reducing the risk of degradation or concentration changes in stock solutions over time.

Compound Management Stability Procurement

Optimized Application Scenarios for 5-Methoxypyrimidine (CAS 31458-33-0) Based on Evidence


Medicinal Chemistry: Design of Potent and Selective Kinase Inhibitors

5-Methoxypyrimidine is the preferred building block for synthesizing kinase inhibitors where the methoxy group is intended to occupy a small hydrophobic pocket or participate in a key electronic interaction with the target protein. Its moderate lipophilicity (Consensus LogP = 0.44) and electron-donating character (σₚ = -0.27) [1] are well-suited for enhancing binding affinity and selectivity. As demonstrated by the DHFR inhibitor study, a methoxy substituent can confer >700-fold better potency than a chloro analog [2]. This makes 5-Methoxypyrimidine a strategic choice for libraries targeting kinases, GPCRs, or other enzymes where a balanced hydrophobic/electronic profile is desired.

Agrochemical Synthesis: Development of Novel Herbicides or Fungicides

As noted in key patents, 5-Methoxypyrimidines are important intermediates for active agrochemical ingredients [3]. The methoxy group provides a balance of stability and lipophilicity that is often required for foliar uptake and translocation in plants. Researchers should procure 5-Methoxypyrimidine over a hydroxy or amino analog when a non-ionizable, moderately lipophilic group is needed at the 5-position to enhance passive penetration of the plant cuticle while maintaining sufficient water solubility for transport within the plant. Its solid state (MP = 46-47°C) also simplifies large-scale handling in process chemistry .

Late-Stage Functionalization: A Versatile Intermediate for Library Synthesis

5-Methoxypyrimidine should be prioritized when planning a diverse library around a pyrimidine core. Its methoxy group is not just a substituent; it is a functional handle. It can be used directly in cross-coupling reactions where its electron-donating nature influences reactivity, or it can be selectively cleaved to reveal a 5-hydroxy group for subsequent alkylation, acylation, or sulfonylation reactions [4]. This dual functionality allows a single commercial purchase to serve as the feedstock for multiple distinct compound series, maximizing the efficiency and impact of a procurement budget.

Chemical Probe Development: Enhancing Cell Permeability

For the development of cell-permeable fluorescent probes or affinity reagents, 5-Methoxypyrimidine is a superior choice over 5-Hydroxypyrimidine. The Consensus LogP of 0.44 for the methoxy derivative suggests significantly better passive membrane permeability than the hydroxy analog. This is a critical factor for achieving sufficient intracellular concentrations to engage the desired target in live-cell imaging or pull-down assays. By starting with the more lipophilic 5-Methoxypyrimidine scaffold, researchers can avoid the additional synthetic steps required to mask a polar hydroxyl group, streamlining the probe development workflow.

Technical Documentation Hub

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